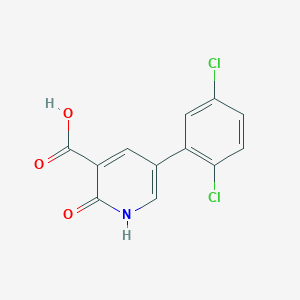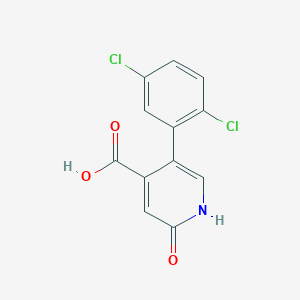
5-(2,5-Dichlorophenyl)-6-hydroxynicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,5-Dichlorophenyl)-6-hydroxynicotinic acid (5-DCPA) is an organic compound belonging to the group of hydroxy acids, which are compounds with a carboxylic acid group attached to a hydroxyl group. It is an important building block for the synthesis of many pharmaceuticals, agrochemicals and other compounds. This compound has been extensively studied and its structure and properties have been thoroughly characterized.
Scientific Research Applications
5-(2,5-Dichlorophenyl)-6-hydroxynicotinic acid, 95% has been studied extensively for its potential applications in medicine, agriculture, and other industries. It has been found to be a useful intermediate for the synthesis of various pharmaceuticals, agrochemicals, and other compounds. In addition, it has been used as a model compound for the study of the structure and properties of other hydroxy acids.
Mechanism of Action
5-(2,5-Dichlorophenyl)-6-hydroxynicotinic acid, 95% is a weak acid, and its ability to donate protons is the basis for its use in various applications. When it is used as a model compound, its proton-donating properties can provide insight into the properties of other hydroxy acids.
Biochemical and Physiological Effects
5-(2,5-Dichlorophenyl)-6-hydroxynicotinic acid, 95% has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase, lipoxygenase, and thromboxane synthase. It has also been found to modulate the activity of several receptors, including the serotonin, dopamine, and GABA receptors. In addition, it has been found to have anti-inflammatory, anti-oxidant, and anti-tumor effects.
Advantages and Limitations for Lab Experiments
The use of 5-(2,5-Dichlorophenyl)-6-hydroxynicotinic acid, 95% in lab experiments has several advantages. It is an inexpensive and readily available compound, and it can be synthesized in high yields using a simple and cost-effective method. In addition, its proton-donating properties make it useful for the study of other hydroxy acids. However, it also has some limitations. It is a weak acid, and its proton-donating properties are not as strong as those of other hydroxy acids.
Future Directions
The use of 5-(2,5-Dichlorophenyl)-6-hydroxynicotinic acid, 95% in various applications is still in its early stages, and there are many potential future directions for research. One potential direction is to further investigate its biochemical and physiological effects, as well as its potential applications in medicine and agriculture. In addition, the structure and properties of this compound could be used to develop new compounds with enhanced properties. Finally, its potential use as an intermediate in the synthesis of other compounds could be explored further.
Synthesis Methods
5-(2,5-Dichlorophenyl)-6-hydroxynicotinic acid, 95% can be synthesized by the reaction of 2,5-dichlorophenol with hydroxylamine in the presence of an acid catalyst. This method is simple and cost-effective, and it can be scaled up for industrial production. The reaction is highly efficient, with yields of up to 97%.
properties
IUPAC Name |
5-(2,5-dichlorophenyl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-7-1-2-10(14)8(4-7)9-3-6(12(17)18)5-15-11(9)16/h1-5H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWXJYUZDWYRBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=CNC2=O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688018 |
Source


|
| Record name | 5-(2,5-Dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261967-07-0 |
Source


|
| Record name | 5-(2,5-Dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














